2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No.: 1694579-22-0
Cat. No.: VC3110951
Molecular Formula: C22H17BrN2O4
Molecular Weight: 453.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1694579-22-0 |
|---|---|
| Molecular Formula | C22H17BrN2O4 |
| Molecular Weight | 453.3 g/mol |
| IUPAC Name | 2-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C22H17BrN2O4/c23-14-9-13(10-24-11-14)20(21(26)27)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19-20H,12H2,(H,25,28)(H,26,27) |
| Standard InChI Key | VCVQNLBMIUTNOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CN=C4)Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CN=C4)Br)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid features a complex structure combining several key functional groups. The compound contains a 5-bromopyridin-3-yl ring connected to an alpha carbon that also bears an amino group protected by an Fmoc group and a carboxylic acid function. This structural arrangement bestows unique chemical properties and a distinct reactivity profile that differentiates it from standard amino acids and their derivatives .
The central chirality at the alpha carbon creates potential for stereoisomerism, though the specific stereochemical configuration (R or S) would need to be determined through appropriate analytical methods or specified in the synthesis. This stereochemical consideration is crucial for applications where specific three-dimensional interactions with biological targets are required.
Physical and Chemical Properties
The physical and chemical properties of 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1694579-22-0 |
| Molecular Formula | C22H17BrN2O4 |
| Molecular Weight | 453.285 g/mol |
| SMILES | c1ccc2c(c1)-c3ccccc3C2COC(=O)NC(c4cc(cnc4)Br)C(=O)O |
| InChI | InChI=1S/C22H17BrN2O4/c23-14-9-13(10-24-11-14)20(21(26)27)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19-20H,12H2,(H,25,28)(H,26,27) |
| InChIKey | VCVQNLBMIUTNOD-UHFFFAOYSA-N |
| Flash Point | 357.6±31.5 °C |
| Boiling Point | 667.7±55.0 °C at 760 mmHg |
| Polarizability | 43.4±0.5 10-24cm3 |
| Density | 1.5±0.1 g/cm3 |
| Vapor Pressure | 0.0±2.1 mmHg at 25°C |
The compound exhibits remarkable thermal stability, as evidenced by its high flash point and boiling point. This stability is advantageous for reactions that require elevated temperatures. The negligible vapor pressure at room temperature indicates minimal volatility, which is typical for compounds of this molecular weight and polarity .
Synthesis Methods
Solid-Phase Peptide Synthesis Applications
In solid-phase peptide synthesis (SPPS), 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid would follow standard coupling protocols used for other Fmoc-protected amino acids. The typical reaction sequence would involve:
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Deprotection of the amino group of the previous amino acid on the resin (usually with 20% piperidine in DMF)
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Activation of the carboxylic acid group of 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid using coupling reagents such as HBTU, PyBOP, or HATU
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Coupling reaction to form the new peptide bond
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Washing steps to remove excess reagents and byproducts
This process would be repeated in cycles to build the desired peptide sequence incorporating this specialized amino acid derivative .
Applications in Research and Development
Peptide Synthesis and Modifications
2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid serves as a valuable building block in solid-phase peptide synthesis, allowing for the incorporation of a brominated pyridine moiety into peptide sequences. This modification can significantly alter the physicochemical properties of the resulting peptides, potentially enhancing their stability, solubility, or binding affinity to specific targets. The bromine substituent provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the post-synthetic modification of peptides containing this residue .
The incorporation of this non-natural amino acid can introduce unique structural features into peptides, including altered backbone conformations, novel side-chain interactions, and potential sites for metal coordination through the pyridine nitrogen. These modifications may lead to peptides with enhanced pharmacological properties, including improved proteolytic stability, membrane permeability, or target selectivity .
Medicinal Chemistry Applications
In medicinal chemistry, 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid offers significant potential for developing novel therapeutics. The brominated pyridine moiety can serve as a bioisostere for various aromatic groups, potentially modifying the biological activity of peptide-based drugs. Additionally, the bromine atom provides a site for further derivatization, enabling the creation of diverse compound libraries for structure-activity relationship studies .
The compound's potential applications extend to the development of:
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Peptidomimetics with enhanced pharmacokinetic properties
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Covalent inhibitors targeting specific protein residues
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Fluorescent or radioactive probes for imaging and diagnostic applications
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Peptide-drug conjugates with improved delivery characteristics
Chemical Biology Research
In the field of chemical biology, 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can be utilized to create chemically modified peptides for studying biological systems. These modified peptides may serve as chemical probes for investigating protein-protein interactions, enzyme mechanisms, or cellular signaling pathways. The bromine substituent allows for site-specific labeling or conjugation with reporter groups, enabling the tracking or visualization of peptides in complex biological environments .
Comparative Analysis with Related Compounds
Structural Comparison with Other Fmoc-Protected Amino Acids
2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid shares structural similarities with other Fmoc-protected amino acids but possesses distinctive features due to its brominated pyridine ring. This comparative analysis provides insights into its unique properties and potential applications.
Table 2: Comparison of 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid with Related Compounds
| Compound | Molecular Weight | Key Structural Features | Distinctive Properties |
|---|---|---|---|
| 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | 453.285 g/mol | Brominated pyridine ring, Fmoc-protected α-amino acid | Site for cross-coupling reactions, heterocyclic aromatic ring with basic nitrogen |
| 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (Fmoc-Glycine) | 297.31 g/mol | Simplest Fmoc-protected amino acid with no side chain | Compact structure, conformational flexibility, no stereocenter |
| 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetic acid | 390.4 g/mol | Pyridone ring system, N-acetyl linker | Alternative heterocyclic system, different hydrogen bonding pattern |
| 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid | ~341.36 g/mol | Ethoxy linker between amino group and carboxylic acid | Extended, flexible linker, altered spacing between functional groups |
This comparison highlights the unique combination of features in 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid that distinguishes it from other Fmoc-protected amino acids. While standard Fmoc-protected amino acids like Fmoc-glycine provide the basic functionality needed for peptide synthesis, our target compound offers additional reactivity options through its brominated pyridine moiety .
Future Research Directions
Advanced Synthetic Applications
The unique structural features of 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid suggest several avenues for advanced synthetic applications:
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Development of new methodologies for site-selective functionalization of the brominated pyridine ring within peptide contexts
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Exploration of novel cross-coupling reactions compatible with peptide functional groups
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Investigation of multi-component reactions utilizing the reactive handles present in the molecule
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Creation of peptide-small molecule hybrids with tailored physicochemical and biological properties
These synthetic applications could lead to innovative approaches for modifying peptides and expanding their utility in various research and therapeutic contexts .
Emerging Applications in Bioconjugation
The bromine substituent in 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid provides an ideal handle for bioconjugation strategies. Future research might explore:
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Development of chemoselective methods for attaching various tags, probes, or therapeutic agents to peptides containing this modified amino acid
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Creation of stimuli-responsive peptide conjugates that can release payloads under specific biological conditions
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Design of peptide-nanoparticle or peptide-polymer hybrids with enhanced delivery capabilities or novel properties
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Exploration of peptide-based imaging agents utilizing the modification site provided by the bromine substituent
These bioconjugation applications could significantly expand the toolkit available for chemical biology and drug delivery research .
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